molecular formula C9H7BrFN B11877497 5-Bromo-4-fluoro-2-methyl-1H-indole

5-Bromo-4-fluoro-2-methyl-1H-indole

Cat. No.: B11877497
M. Wt: 228.06 g/mol
InChI Key: YDYRQBIFZAKRHF-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methyl-1H-indole: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indole core, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the bromination and fluorination of 2-methylindole. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, protection-deprotection strategies, and purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Selectfluor or other fluorinating agents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).

Major Products:

    Substituted Indoles: Products with various substituents depending on the reaction conditions and reagents used.

    Coupled Products: Biaryl compounds or other complex structures formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes to facilitate various chemical transformations.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Drug Discovery: Investigated for its potential as a lead compound in drug discovery programs.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine can influence its binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

    5-Bromo-2-methyl-1H-indole: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    4-Fluoro-2-methyl-1H-indole: Lacks the bromine substituent, leading to different chemical and biological properties.

    5-Bromo-4-chloro-2-methyl-1H-indole: Substitution of fluorine with chlorine can result in altered reactivity and applications.

Uniqueness: The combination of bromine, fluorine, and a methyl group in 5-Bromo-4-fluoro-2-methyl-1H-indole imparts unique chemical properties, making it a versatile compound in synthetic and medicinal chemistry. Its distinct substitution pattern allows for specific interactions in chemical reactions and biological systems, setting it apart from other indole derivatives.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

5-bromo-4-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7BrFN/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3

InChI Key

YDYRQBIFZAKRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)Br

Origin of Product

United States

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